N-(3-aminopropyl)-N-methylpyridin-2-amine dihydrochloride
Description
Properties
IUPAC Name |
N'-methyl-N'-pyridin-2-ylpropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-12(8-4-6-10)9-5-2-3-7-11-9;;/h2-3,5,7H,4,6,8,10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVONCNJVYXKJAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)C1=CC=CC=N1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095409-53-1 | |
| Record name | N-(3-aminopropyl)-N-methylpyridin-2-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-N-methylpyridin-2-amine dihydrochloride typically involves the reaction of 2-chloromethylpyridine with N-methyl-1,3-propanediamine. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the substitution reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for higher yield and purity. The final product is obtained through crystallization and filtration processes to ensure high purity suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-N-methylpyridin-2-amine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-aminopropyl)-N-methylpyridin-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-N-methylpyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. This interaction can modulate biochemical pathways and cellular processes, making it a valuable tool in research and therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and functional derivatives can be categorized based on their chemical frameworks, biological activities, and industrial applications. Below is a detailed comparison:
Structural Analogues in Antimalarial Research
Piperazinyl and acetylated derivatives of polyamine conjugates have been studied for antimalarial activity. For example:
- Piperazinyl derivatives (e.g., 1c and 2c in ) demonstrated superior antimalarial potency (IC50 values: 175–220 nM) compared to non-piperazinyl analogs.
- Acetylated derivatives (e.g., 1a and 2a) showed moderate activity (IC50: 4–14 µM), while protected compounds (e.g., 1b and 2b) were less effective (IC50: 5–15 µM) .
Key Comparison:
| Compound | Substituent | IC50 (Antimalarial) |
|---|---|---|
| Piperazinyl derivatives | Piperazine group | 175–220 nM |
| Acetylated derivatives | Acetyl group | 4–14 µM |
| N-(3-aminopropyl)-N-methylpyridin-2-amine dihydrochloride | Pyridine + aminopropyl | Not reported |
However, its pyridine core may enable unique interactions in drug design.
Metal Ion Sorption Capacity
Polymers functionalized with N-(3-aminopropyl) derivatives exhibit Ag(I) recovery efficiency:
- N-(3-aminopropyl)-2-pipecoline resin: Maximum Ag(I) sorption = 105.4 mg/g.
- N-(3-aminopropyl)-2-pyrrolidinone resin: Maximum Ag(I) sorption = 117.8 mg/g.
- trans-1,4-diaminocyclohexane resin: Superior selectivity and capacity (130.7 mg/g) .
Key Comparison:
| Compound | Functional Group | Ag(I) Sorption (mg/g) |
|---|---|---|
| trans-1,4-diaminocyclohexane resin | Cyclohexane diamine | 130.7 |
| N-(3-aminopropyl)-2-pyrrolidinone resin | Pyrrolidinone + aminopropyl | 117.8 |
| This compound | Pyridine + aminopropyl | Not tested |
The target compound’s pyridine-amine structure may offer intermediate chelation capacity, but its performance in metal recovery remains unexplored. Cyclohexane-based diamines dominate in selectivity, likely due to their rigid, non-aromatic frameworks.
Biochemical and Industrial Relevance
Polyamine derivatives like spermidine (SPD) and spermine (SPM) are critical in enzyme regulation and nucleic acid stabilization. However, their bis-ethylated analogs (e.g., BESPM, BENSPM) show modified interactions with cellular targets .
Key Comparison:
| Compound | Structure | Application |
|---|---|---|
| SPD trihydrochloride | Linear triamine | Enzyme cofactor, apoptosis |
| BESPM dihydrochloride | Ethylated spermine | Anticancer research |
| This compound | Pyridine-polyamine hybrid | Potential chelator or drug scaffold |
Biological Activity
N-(3-aminopropyl)-N-methylpyridin-2-amine dihydrochloride is a compound that has garnered attention for its diverse biological activities and potential applications in pharmacological research. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an amino group and a propyl chain, giving it the molecular formula C₁₁H₁₄Cl₂N₂ and a molecular weight of approximately 238.16 g/mol. Its structure is significant for its interactions with biological targets, which will be explored further.
Biological Activity
This compound exhibits several notable biological activities:
- Antioxidant Properties : The compound has been shown to exhibit antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.
- Neuronal Activity : Research indicates that similar compounds with a 3-aminopropyl moiety can inhibit nitric oxide synthase (nNOS), suggesting potential neuroprotective effects .
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells, indicating its potential as an anticancer agent .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The reactions may include:
- Formation of the Pyridine Ring : Utilizing appropriate reagents to create the substituted pyridine structure.
- Alkylation : Introducing the 3-aminopropyl group through nucleophilic substitution reactions.
- Salt Formation : Converting the base into its dihydrochloride salt for enhanced solubility and stability.
Table 1: Summary of Biological Activities
Case Study: Neuronal Nitric Oxide Synthase Inhibition
In a study investigating selective inhibitors of nNOS, this compound was evaluated for its binding affinity and inhibitory potency. The findings revealed that modifications to the 3-aminopropyl tail could enhance selectivity and potency against nNOS compared to other isoforms like eNOS, highlighting its therapeutic potential in treating neurodegenerative diseases .
The biological activity of this compound is thought to arise from its ability to interact with specific receptors or enzymes within biological systems. For instance:
- Binding Affinity : The compound's structure allows it to bind effectively to nNOS, inhibiting its activity and potentially reducing neuroinflammation.
- Cellular Uptake : Its solubility as a dihydrochloride salt facilitates cellular uptake, enhancing its bioavailability in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for N-(3-aminopropyl)-N-methylpyridin-2-amine dihydrochloride?
- Methodological Answer : The synthesis typically involves alkylation of pyridine derivatives with halogenated amines under basic conditions. For example, substituting a pyridine template with 3-aminopropyl groups using bioisosteric principles (as seen in pyrimidinamine derivatives) can yield the target compound . Purification often employs recrystallization from ethanol/water mixtures, followed by column chromatography (silica gel, eluent: methanol/dichloromethane). Purity verification via HPLC (≥95%) and elemental analysis is critical .
Q. How is the molecular structure and purity of this compound validated in academic research?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions on the pyridine ring (e.g., methyl and aminopropyl groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] peak at m/z 200.1294 for the free base) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values (e.g., C: 45.1%, H: 7.2%, N: 17.6%) .
Advanced Research Questions
Q. What experimental strategies are used to study its role in coordination chemistry and metal-ion binding?
- Methodological Answer :
- UV-Vis and Fluorescence Titration : Monitor spectral shifts upon addition of metal ions (e.g., Ag(I), Cu(II)) to determine binding constants .
- X-ray Crystallography : Resolve coordination geometries in metal complexes (e.g., octahedral vs. tetrahedral) .
- Example: Similar amines achieved Ag(I) sorption capacities of 105.4–130.7 mg/g in polymer resins, with pseudo-first-order kinetics .
Q. How does this compound modulate biochemical pathways, and what assays are used to evaluate its effects?
- Methodological Answer :
- Enzyme Inhibition Assays : Pre-incubate with target enzymes (e.g., kinases, proteases) and measure activity via fluorogenic substrates .
- Cellular Uptake Studies : Use fluorescently tagged derivatives to track intracellular localization via confocal microscopy .
- Dose-Response Curves : Determine IC values in cell viability assays (e.g., MTT assay) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC, ligand efficiency).
- Structural-Activity Relationship (SAR) : Correlate substituent variations (e.g., methyl vs. ethyl groups) with activity trends .
- Reproducibility Checks : Validate protocols (e.g., buffer pH, incubation time) that may affect results .
Q. What methodologies optimize its use in material science applications, such as selective metal sorption?
- Methodological Answer :
- Batch Sorption Experiments : Adjust pH (2–6), temperature (25–60°C), and competing ions (e.g., Cu(II), Zn(II)) to assess selectivity .
- Kinetic Modeling : Fit data to pseudo-first-order () or Langmuir isotherm models .
- Table : Sorption capacities of related amines for Ag(I):
| Resin Type | Sorption Capacity (mg/g) |
|---|---|
| trans-1,4-diaminocyclohexane | 130.7 |
| N-(3-aminopropyl)-2-pipecoline | 105.4 |
Q. How do structural modifications influence its pharmacokinetic properties in drug discovery?
- Methodological Answer :
- LogP Measurements : Use shake-flask or HPLC methods to assess lipophilicity changes (e.g., adding fluorinated groups reduces LogP) .
- Metabolic Stability Assays : Incubate with liver microsomes and quantify parent compound via LC-MS/MS .
- Table : Bioactivity comparison of pyridine derivatives:
| Compound | Target Activity |
|---|---|
| N-(pyridin-3-yl)methylpropan-2-amine | Kinase inhibition |
| 6-Chloro-N-(pyridin-4-yl)methylpropan-2-amine | Antibacterial |
Q. What advanced techniques evaluate its stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to 0.1 M HCl/NaOH (pH 1–13) at 40–60°C for 24–72 hours; monitor degradation via UPLC .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., >200°C indicates thermal stability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
